molecular formula C18H13N3O B12633022 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one CAS No. 920282-86-6

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one

Cat. No.: B12633022
CAS No.: 920282-86-6
M. Wt: 287.3 g/mol
InChI Key: PSZZQYGTDBOPAZ-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a valuable compound in research and industrial applications .

Biological Activity

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one is a synthetic compound characterized by a triazole ring fused with a phenylpropynone moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The compound's potential applications span various therapeutic areas, particularly in anti-cancer and anti-inflammatory treatments.

Chemical Structure

The molecular formula of this compound is represented as follows:

C18H16N4OC_{18}H_{16}N_{4}O

The compound features:

  • A triazole ring known for its stability and biological activity.
  • A phenylpropynone moiety that enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of triazole induced apoptosis in cancer cell lines such as BT-474 through cell cycle arrest mechanisms. The clonogenic assay revealed that these compounds inhibited colony formation in a concentration-dependent manner, suggesting their potential as therapeutic agents against breast cancer .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes. Specifically, studies have highlighted its ability to inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases like Alzheimer's. The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring significantly influence inhibitory activity .

CompoundIC50 (μM)Activity
This compoundTBDBuChE Inhibition
10ec31.8BuChE Inhibition
Galantamine34.1BuChE Inhibition

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to modulate inflammatory pathways effectively. For example, triazole derivatives have been reported to reduce pro-inflammatory cytokine production in vitro .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Binding : It binds to active sites of enzymes such as BuChE and AChE, leading to inhibition and subsequent modulation of neurotransmitter levels.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells is primarily mediated through cell cycle arrest at the sub-G1 and G2/M phases.
  • Molecular Interactions : The presence of the triazole ring allows for hydrogen bonding and π–π stacking interactions with target proteins, enhancing binding affinity and specificity .

Study 1: Anticancer Effects

A recent study synthesized a series of triazole derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects with IC50 values ranging from 10 to 50 μM across different cell lines .

Study 2: Enzymatic Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested alongside established inhibitors like galantamine. Results demonstrated comparable potency in inhibiting BuChE activity, highlighting its potential for treating cholinergic deficits associated with neurodegenerative diseases .

Properties

CAS No.

920282-86-6

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

3-(1-benzyltriazol-4-yl)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C18H13N3O/c22-18(16-9-5-2-6-10-16)12-11-17-14-21(20-19-17)13-15-7-3-1-4-8-15/h1-10,14H,13H2

InChI Key

PSZZQYGTDBOPAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C#CC(=O)C3=CC=CC=C3

Origin of Product

United States

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